1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide core linked to two distinct pharmacophores: a 5-chlorothiophene sulfonyl group and a 3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl moiety. Such structural features suggest applications in enzyme inhibition or receptor modulation, though specific therapeutic targets require further validation.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S3/c1-12-2-3-14-15(11-22)20(28-16(14)10-12)23-19(25)13-6-8-24(9-7-13)30(26,27)18-5-4-17(21)29-18/h4-5,12-13H,2-3,6-10H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXOXUWIHDEAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide is a complex organic molecule featuring a sulfonamide group, a chlorothiophene moiety, and a piperidine ring with various substitutions. Its unique structural components suggest potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 384.89 g/mol. The presence of the sulfonamide group and the thiophene derivatives enhances its biological activity.
Biological Activities
Research indicates that compounds similar to this one often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing thiophene and sulfonamide groups have shown significant antimicrobial properties. The structural features facilitate interactions with microbial enzymes or receptors, inhibiting their growth and proliferation .
- Anticancer Potential : The compound has been evaluated for its anticancer properties. Studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophen can induce apoptosis in cancer cells by activating caspases and inhibiting tubulin polymerization .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has been suggested that thiophene derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses .
- Binding Interactions : Molecular docking studies indicate that the compound can bind to various biological targets, including receptors and enzymes involved in metabolic pathways. For example, it has shown strong binding affinity to 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes .
Case Studies
A review of literature reveals several studies focusing on similar compounds:
- Antitumor Activity : A study highlighted the antitumor effects of tetrahydrobenzo[b]thiophen derivatives, demonstrating their ability to induce apoptosis through caspase activation and inhibition of cell proliferation pathways .
- In Vitro Studies : In vitro assays have shown that related compounds exhibit significant antioxidant properties and can inhibit β-site amyloid precursor protein cleaving enzyme (BACE), which is relevant in Alzheimer's disease research .
- Inflammatory Response Modulation : Another study explored the anti-inflammatory potential of related compounds through their ability to selectively inhibit COX enzymes while preserving other important physiological functions .
Data Table: Comparison of Biological Activities
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1 | Contains cyano and chloro groups | Anticancer, antimicrobial |
| 2 | Lacks sulfonyl group | Antimicrobial |
| 3 | Dimethylthiophene core | Psychotropic effects |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Findings
Ring Size and Flexibility: Replacing piperidine with pyrrolidine (5-membered vs. Piperidine derivatives generally exhibit improved metabolic stability compared to pyrrolidines due to reduced ring strain.
Aromatic System Modifications :
- The dihydronaphthothiazole derivative () features an extended aromatic system, which may enhance target affinity through hydrophobic interactions but reduce aqueous solubility .
- The tetrahydrobenzo[b]thiophen in the target compound provides partial saturation, balancing rigidity and flexibility for optimized binding.
Bromophenyl and methoxyphenyl substituents in AZ257 and AZ331 () introduce electron-withdrawing/donating effects, influencing electronic interactions with targets like ion channels .
Research Implications
- SAR Insights: The target compound’s piperidine core and methyl-cyano substitution pattern offer a balance of flexibility and lipophilicity, making it a promising candidate for further optimization.
- Knowledge Gaps: Limited pharmacological data in the evidence necessitate experimental validation of binding affinities, solubility, and metabolic profiles.
- Future Directions : Comparative studies with AZ331 and AZ257 could elucidate scaffold-specific effects on target selectivity .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
The synthesis of this compound involves multi-step organic reactions, including sulfonylation and carboxamide coupling. A flow-chemistry approach (as demonstrated for analogous diazomethanes) can enhance reaction control and reproducibility . Key steps include:
- Sulfonylation : Reacting 5-chlorothiophene-2-sulfonyl chloride with a piperidine intermediate under anhydrous conditions.
- Carboxamide coupling : Using coupling agents like EDCI/HOBt for amide bond formation between the sulfonylated piperidine and the tetrahydrobenzo[b]thiophene moiety.
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>95% by HPLC). Monitor reaction progress via TLC (Rf ~0.4 in 1:1 hexane/ethyl acetate) .
Q. Which spectroscopic techniques are critical for structural confirmation?
Comprehensive characterization requires:
- NMR : H and C NMR to confirm substituent positions (e.g., sulfonyl group at δ ~3.5 ppm in H NMR, cyano carbon at δ ~120 ppm in C NMR). Compare with analogous thiophene derivatives .
- IR : Validate sulfonyl (S=O stretch ~1350 cm) and cyano (C≡N stretch ~2200 cm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragment patterns .
Advanced Research Questions
Q. How can computational modeling predict reactivity or binding interactions of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces, which correlate with reactivity in sulfonamide-based systems . For binding studies:
Q. What strategies resolve contradictions between experimental and computational data?
Discrepancies (e.g., unexpected byproducts in synthesis vs. predicted pathways) require:
Q. How can Design of Experiments (DoE) optimize reaction conditions?
A factorial DoE approach (e.g., varying temperature, solvent polarity, and catalyst loading) identifies critical parameters. For example:
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Scaling multi-step reactions risks racemization at chiral centers (e.g., piperidine ring). Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
